3-ethyl-5-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate
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Overview
Description
3-ethyl-5-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzothiazolium core substituted with ethyl, methoxy, and methyl groups, and paired with 4-methylbenzenesulfonic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 3-ethyl-5-methoxy-2-methyl-, salt with 4-methylbenzenesulfonic acid typically involves the reaction of 3-ethyl-5-methoxy-2-methylbenzothiazole with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity Benzothiazolium, 3-ethyl-5-methoxy-2-methyl-, salt with 4-methylbenzenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 3-ethyl-5-methoxy-2-methyl-, salt with 4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nucleophiles like sodium methoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Benzothiazolium, 3-ethyl-5-methoxy-2-methyl-, salt with 4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzothiazolium, 3-ethyl-5-methoxy-2-methyl-, salt with 4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole, 2-methyl-: Similar in structure but lacks the ethyl and methoxy substitutions.
Benzothiazolium, 3-ethyl-2-methyl-: Similar but without the methoxy group.
Benzothiazolium, 3-ethyl-5-methoxy-: Lacks the methyl group at the 2-position.
Uniqueness
Benzothiazolium, 3-ethyl-5-methoxy-2-methyl-, salt with 4-methylbenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the ethyl and methyl groups contribute to its stability and specificity in binding to molecular targets .
Properties
CAS No. |
42379-68-0 |
---|---|
Molecular Formula |
C18H21NO4S2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-ethyl-5-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14NOS.C7H8O3S/c1-4-12-8(2)14-11-6-5-9(13-3)7-10(11)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
RAPZVIBWDBUCCW-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(SC2=C1C=C(C=C2)OC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1=C(SC2=C1C=C(C=C2)OC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
42379-68-0 | |
Origin of Product |
United States |
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